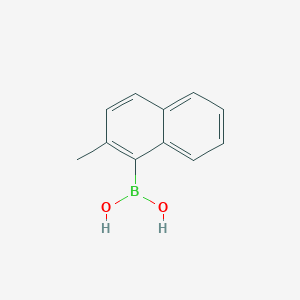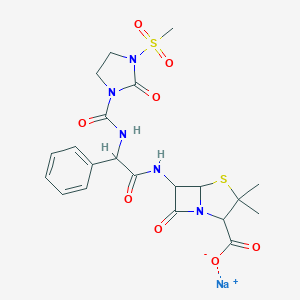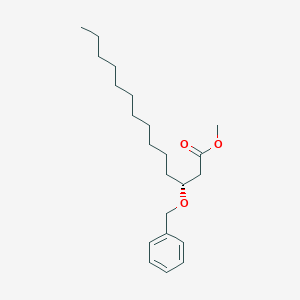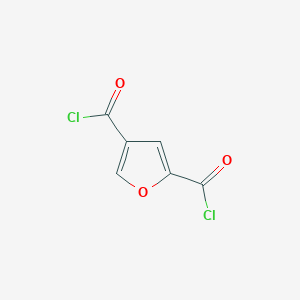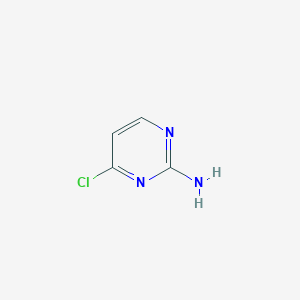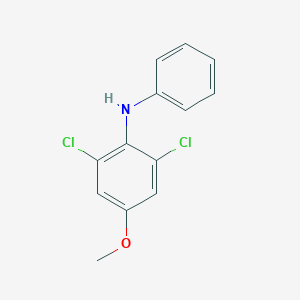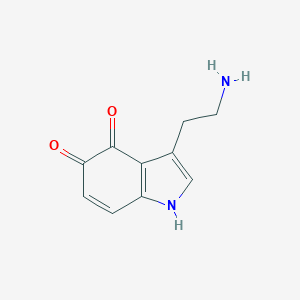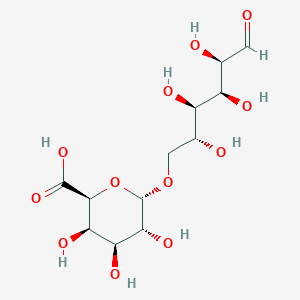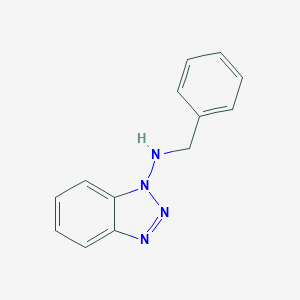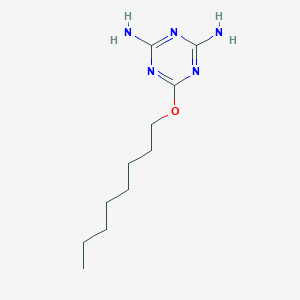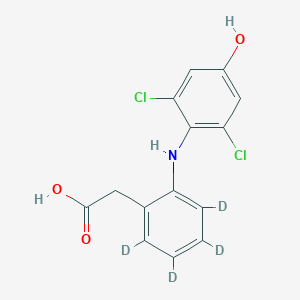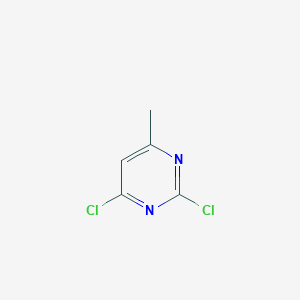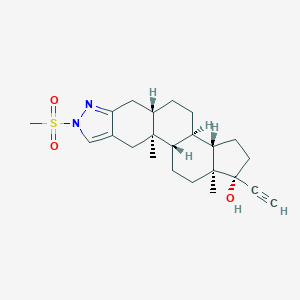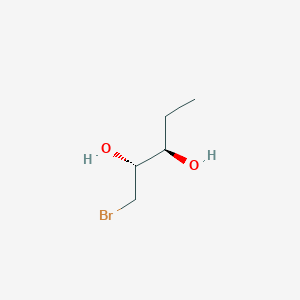
(2R,3R)-1-Bromopentane-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-1-Bromopentane-2,3-diol is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is also known as erythro-1-bromo-2,3-pentanediol and is a chiral molecule with two stereocenters. It is widely used as a building block in organic synthesis and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of (2R,3R)-1-Bromopentane-2,3-diol is not completely understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the bromine and hydroxyl groups.
Biochemische Und Physiologische Effekte
(2R,3R)-1-Bromopentane-2,3-diol has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including E. coli and S. aureus. It has also been found to exhibit antifungal activity against various fungi, including C. albicans. In addition, it has been shown to exhibit antitumor activity in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2R,3R)-1-Bromopentane-2,3-diol in lab experiments is its ability to act as a chiral auxiliary in asymmetric synthesis. However, one limitation is its potential toxicity and the need for proper handling and disposal.
Zukünftige Richtungen
There are several future directions for research on (2R,3R)-1-Bromopentane-2,3-diol. One area of interest is its potential applications in drug discovery and development. It has been found to exhibit various pharmacological activities and may serve as a lead compound for the development of new drugs. Another area of interest is its potential use as a chiral auxiliary in asymmetric synthesis. Further research is needed to fully understand its mechanism of action and potential applications in various scientific fields.
Synthesemethoden
The synthesis of (2R,3R)-1-Bromopentane-2,3-diol can be achieved through a variety of methods. One common method is the reaction of 1,2-epoxy-3-bromopropane with water in the presence of a strong acid catalyst. Another method involves the reaction of 1,2-dibromo-3-chloropropane with sodium hydroxide followed by reduction with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-1-Bromopentane-2,3-diol has been extensively studied for its potential applications in various scientific fields. It is commonly used as a building block in organic synthesis and has been found to exhibit various biochemical and physiological effects. It has also been used as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
CAS-Nummer |
101221-91-4 |
|---|---|
Produktname |
(2R,3R)-1-Bromopentane-2,3-diol |
Molekularformel |
C5H11BrO2 |
Molekulargewicht |
183.04 g/mol |
IUPAC-Name |
(2R,3R)-1-bromopentane-2,3-diol |
InChI |
InChI=1S/C5H11BrO2/c1-2-4(7)5(8)3-6/h4-5,7-8H,2-3H2,1H3/t4-,5+/m1/s1 |
InChI-Schlüssel |
GLSCQKMWOKAZAJ-UHNVWZDZSA-N |
Isomerische SMILES |
CC[C@H]([C@H](CBr)O)O |
SMILES |
CCC(C(CBr)O)O |
Kanonische SMILES |
CCC(C(CBr)O)O |
Synonyme |
[2R,3R,(-)]-1-Bromo-2,3-pentanediol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[9,9'-Biphenanthrene]-10,10'-diol](/img/structure/B19973.png)
